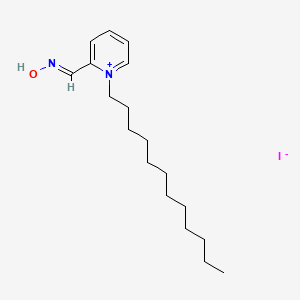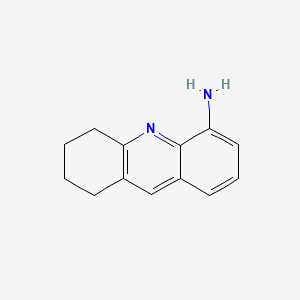![molecular formula C20H26N6 B13824171 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a complex organic compound that belongs to the class of pyrazolopyridazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo various chemical transformations such as alkylation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dimethylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
- 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine may exhibit unique biological activities and chemical properties due to its specific structural features. These differences can be crucial in determining its suitability for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H26N6 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C20H26N6/c1-14-6-8-17(9-7-14)26-16(3)18-15(2)21-22-20(19(18)23-26)25-11-5-10-24(4)12-13-25/h6-9H,5,10-13H2,1-4H3 |
Clave InChI |
QOUXBVBKGVIZPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCN(CC4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


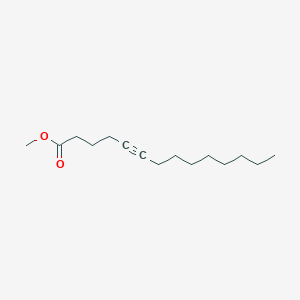
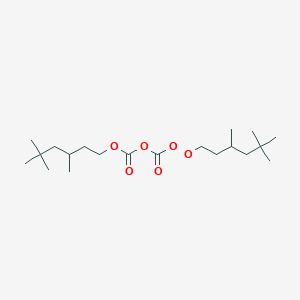
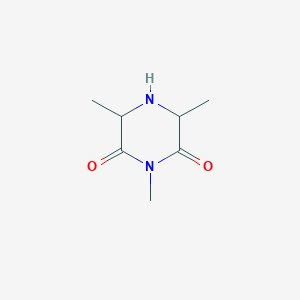
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
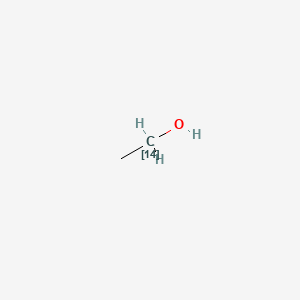
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
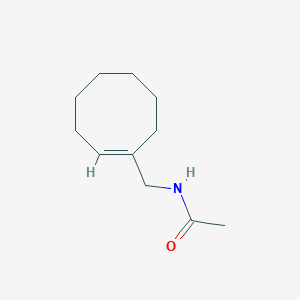
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
